molecular formula C15H18N4 B12194373 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B12194373
M. Wt: 254.33 g/mol
InChI Key: DWMJFBZSDZGRED-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a phenylpiperazine moiety at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the reaction of 3-methylpyridazine with 4-phenylpiperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives .

Scientific Research Applications

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylpiperazine moiety enhances its potential for receptor binding and therapeutic applications .

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

3-methyl-6-(4-phenylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C15H18N4/c1-13-7-8-15(17-16-13)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3

InChI Key

DWMJFBZSDZGRED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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